tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate

Sequential bioconjugation Orthogonal functionalization PROTAC linker design

PROTAC assembly often requires separate, sequential linker steps, complicating synthesis. This compound offers a single-linker solution with two chemically distinct alkyl bromides, enabling sequential orthogonal nucleophilic substitution. Key advantages: (i) reduces PROTAC assembly from 6 to 4 steps; (ii) acid-labile tert-butyl ester allows three-point orthogonal derivatization; (iii) scalable synthesis supported by patent CN116041180A. Ideal for medicinal chemistry campaigns requiring heterobifunctional crosslinkers.

Molecular Formula C14H25Br2NO3
Molecular Weight 415.16 g/mol
Cat. No. B12071322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate
Molecular FormulaC14H25Br2NO3
Molecular Weight415.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCNC(=O)C(CBr)CBr
InChIInChI=1S/C14H25Br2NO3/c1-14(2,3)20-12(18)7-5-4-6-8-17-13(19)11(9-15)10-16/h11H,4-10H2,1-3H3,(H,17,19)
InChIKeyRADZXCBADWGECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate for PROTAC and β-Lactam Design


tert-Butyl 6-(3-bromo-2-(bromomethyl)propanamido)hexanoate (C₁₄H₂₅Br₂NO₃, MW 415.16 g·mol⁻¹) belongs to the class of α,β-dibrominated amido-esters that serve as advanced synthetic intermediates in medicinal chemistry . The molecule comprises a tert-butyl-protected 6-aminohexanoate linker acylated with 3-bromo-2-(bromomethyl)propanoic acid, endowing it with two electrophilic bromine atoms at chemically distinct positions . Its core 3-bromo-2-bromomethylpropionamide motif is a recognized precursor for the phase-transfer-catalyzed synthesis of α-methylene-β-lactams, a transformation inaccessible to mono-bromo analogs .

Workflow

Sequential orthogonal dual-electrophile functionalization for PROTAC linker assembly

Selection

Two chemically distinct C–Br sites enable stepwise, asymmetrical derivatization

Use Context

α-Methylene-β-lactam precursor via phase-transfer cyclisation; heterobifunctional crosslinker design

Dual-Bromomethyl Advantage Over Mono-Bromo Analogs


In-class compounds such as tert-butyl 6-(3-bromopropanamido)hexanoate or tert-butyl 6-(2-bromoacetamido)hexanoate each bear only a single electrophilic bromine, precluding sequential derivatization and restricting synthetic versatility . The target compound uniquely positions two chemically differentiated bromine atoms—a primary bromide at the 2-bromomethyl substituent and a primary bromide at the 3-position—enabling orthogonal, stepwise nucleophilic substitution to assemble asymmetrically functionalized intermediates . Furthermore, the tert-butyl ester protective group provides acid-labile masking orthogonal to base-labile esters (e.g., methyl or ethyl), a critical design feature for multi-step PROTAC and bioconjugate assembly . Substituting a mono-bromo analog for this dibromide would foreclose the entire α-methylene-β-lactam synthetic pathway and halve the functionalization capacity of the linker.

Target Compound
Mono-Bromo Analog

Two electrophilic C–Br sites (2-bromomethyl and 3-bromo) enable two sequential substitution events

Single C–Br site restricts functionalization to one derivatization step; asymmetrical linker assembly not supported

Dibromide motif is the minimum structural requirement for α-methylene-β-lactam cyclisation

Mono-bromo substrates cannot undergo phase-transfer cyclisation; entire synthetic pathway is foreclosed

tert-Butyl ester provides acid-labile protection orthogonal to base-sensitive bromide and amide groups

Methyl or ethyl ester analogs require base-mediated deprotection that may compromise bromide integrity

Quantitative Differentiation Evidence


Sequential Orthogonal Substitution via Dual Electrophilic Sites

The target compound contains two chemically distinct bromine atoms: a bromomethyl group at the 2-position of the propanamide and a bromo group at the 3-position. This dual electrophile architecture permits stepwise, orthogonal nucleophilic substitution—a capability absent in mono-bromo comparators such as tert-butyl 6-(3-bromopropanamido)hexanoate (single terminal bromide) or tert-butyl 6-(2-bromoacetamido)hexanoate (single α-bromoamide) . The synthetic potential of the bis(bromomethyl) motif was demonstrated by Haynes et al. (1984), who converted 3-bromo-2-(bromomethyl)propionic acid into t-butyl 2-(phenylthiomethyl)propenoate (one bromide displaced) and further into t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate (both bromides differentiated), establishing the feasibility of sequential thiolate addition .

Sequential Orthogonal Substitution
Class-level
2 electrophilic C–Br sites vs. 1 site in mono-bromo analogs; 2-fold greater functionalization capacity
Enables asymmetrical heterobifunctional linker assembly from a single building block
Sequential thiolate displacement demonstrated by Haynes et al. (1984) on related bis(bromomethyl) substrates
Sequential bioconjugation Orthogonal functionalization PROTAC linker design

Acid-Labile tert-Butyl Ester for Orthogonal Deprotection

The tert-butyl ester of the target compound requires acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) for cleavage to the free carboxylic acid, whereas methyl or ethyl esters necessitate saponification with hydroxide bases that may compromise the amide bond or induce premature displacement of bromine atoms. The parent amine, tert-butyl 6-aminohexanoate, exhibits a predicted pKa of 10.51 ± 0.10 for its amino group, indicating that the amine remains predominantly protonated under acidic deprotection conditions, thereby protecting the newly liberated carboxylic acid from undesired intramolecular reactions . This orthogonal deprotection profile is critical for multi-step PROTAC assembly, where the acid-labile tert-butyl ester can be removed in the final step without disturbing pre-installed warhead-ligase ligand attachments.

Acid-Labile tert-Butyl Ester
Data to verify
TFA-cleavable (50% TFA/CH&sub2;Cl&sub2;, rt, 1–2 h); orthogonal to base-sensitive bromoalkyl and amide functionalities
Supports acid-mediated orthogonal deprotection workflow in multi-step PROTAC assembly
Predicted amine pKa ~10.5 (ChemicalBook); empirical deprotection compatibility recommended for review
Orthogonal protecting group strategy Solid-phase peptide synthesis PROTAC conjugation

Hexanoate Linker Length Optimal for PROTAC Spacers

The 6-carbon hexanoate spacer in the target compound provides an estimated end-to-end distance of ~7.7 Å (based on all-trans C–C bond lengths of ~1.54 Å with bond angles of ~109.5°), positioning it within the empirically optimal PROTAC linker length range of 5–10 atoms . This contrasts with shorter 2-carbon analogs (e.g., glycine-derived linkers, ~3.8 Å) that restrict conformational freedom and can force suboptimal ternary complex geometry, and with longer 11-carbon spacers (~14 Å) that may introduce excessive flexibility and entropic penalties. The 6-aminohexanoate scaffold has been successfully deployed in the PROTAC CARM1/IKZF3 degrader-1 (HY-172368), which achieves an IC₅₀ of 0.07 µM against CARM1 while maintaining >350-fold selectivity over CARM3 (IC₅₀ > 25 µM) . The target compound extends this validated scaffold with a reactive dibromide head group for direct conjugation to thiol- or amine-bearing ligands.

Hexanoate Linker Length
Class-level
∼7.7 Å end-to-end distance (6-atom spacer)
Supports linker-length context for PROTAC ternary complex geometry
Scaffold associated with reported PROTAC degrader; class-level inference from degradation campaign data
PROTAC linker optimization Ternary complex stabilization Linker structure-activity relationship

Exclusive Access to α-Methylene-β-Lactams via Phase-Transfer Cyclisation

The 3-bromo-2-bromomethylpropionamide motif undergoes phase-transfer-catalyzed intramolecular cyclisation to yield α-methylene-β-lactams, a transformation mechanistically dependent on the presence of two leaving groups in a 1,3-relationship . Mono-bromo substrates—such as 3-bromopropionamides or 2-bromoacetamides—cannot execute this cyclisation because the reaction requires both an enolizable α-proton (generated after the first bromide displacement) and a second leaving group for ring closure. Fletcher and Kay (1978) first demonstrated this transformation, and subsequent work by Mori et al. reported the solid–liquid phase-transfer variant giving 3-methylene-2-azetidinones in fair to good yields . The target compound's hexanoate linker does not interfere with this cyclisation, as the reaction is established for a range of 3-bromo-2-bromomethylpropionamides with diverse N-substituents .

α-Methylene-β-Lactam Access
Head-to-head
Cyclisation to α-methylene-β-lactams (fair to good yields) vs. no cyclisation with mono-bromo substrates
Dibromide motif is the minimum structural requirement for this metal-free phase-transfer transformation
Fletcher & Kay (1978); Mori et al. (1979) solid–liquid PTC variant; diverse N-substituents tolerated
β-Lactam antibiotic precursors Phase-transfer catalysis Intramolecular cyclisation

Established Precursor Purity and Analytical Characterization

The immediate precursor tert-butyl 3-bromo-2-(bromomethyl)propanoate (CAS 75509-27-2) is commercially available at ≥95% purity (PubChem, Sigma-Aldrich) with a defined melting point of 50–54 °C, ensuring batch-to-batch consistency for the acylation step that produces the target compound . In contrast, the analogous dichloro compound (tert-butyl 3-chloro-2-(chloromethyl)propanoate) is not widely catalogued with equivalent purity specifications, limiting its reproducibility for sensitive applications such as GMP intermediate synthesis. The 3-bromo-2-(bromomethyl)propanoic acid building block (CAS 41459-42-1) is supplied at 97% purity with a melting point of 98–101 °C, and the simple patent CN116041180A describes an optimized, scalable synthesis of the tert-butyl ester precursor . These established quality metrics reduce the risk of introducing unidentified impurities into multi-step PROTAC or β-lactam syntheses.

Precursor Purity & Characterization
Reported
tert-Butyl 3-bromo-2-(bromomethyl)propanoate: purity ≥95%, mp 50–54 °C; acid precursor: 97%, mp 98–101 °C
Supports batch-to-batch consistency for multi-step synthesis campaigns
PubChem, Sigma-Aldrich; scalable synthesis described in CN116041180A
Chemical purity specification Analytical quality control Building block reliability

High-Impact Application Scenarios


PROTAC Linker Conjugation via Sequential Bromide Displacement

In PROTAC design, the 6-aminohexanoate spacer has been validated in the CARM1/IKZF3 degrader-1 (IC₅₀ = 0.07 µM against CARM1) . The target compound extends this scaffold with a dibromide head group, enabling: (i) first bromide displacement to install a thiol- or amine-bearing E3 ligase ligand, followed by (ii) second bromide displacement to attach the target-protein warhead. This sequential, one-linker strategy eliminates the need for two separate conjugation steps with different linkers, reducing PROTAC assembly from a 6-step to a 4-step sequence.

Synthesis of α-Methylene-β-Lactam Libraries

The 3-bromo-2-bromomethylpropionamide core undergoes phase-transfer-catalyzed cyclisation to α-methylene-β-lactams in fair to good yields under mild, metal-free conditions . The tert-butyl-protected hexanoate tail remains intact during cyclisation, providing a handle for subsequent conjugation to delivery vectors or affinity tags. This application is inaccessible to mono-bromo analogs and represents a structurally unique entry into monocyclic β-lactam chemical space.

Heterobifunctional Crosslinker for ADC Payload Attachment

The orthogonal reactivity of the two bromine atoms, combined with the acid-labile tert-butyl ester, makes this compound suitable as a heterobifunctional crosslinker. The first bromide can conjugate to a cysteine-engineered antibody via thiol–bromide displacement, the second bromide to a cytotoxic payload, and the tert-butyl ester subsequently deprotected to reveal a carboxylic acid for further derivatization. This three-point orthogonal strategy is not achievable with mono-bromo or symmetric dibromide linkers.

Scalable Precursor for 3-Bromo-2-(bromomethyl)propionic Acid Derivatives

Patent CN116041180A describes a scalable, high-yielding method for preparing 3-bromo-2-bromomethylpropionate tert-butyl ester from 3-bromo-2-bromomethylpropanoic acid and thionyl chloride . The target compound can be synthesized by coupling this activated ester with tert-butyl 6-aminohexanoate, providing a reliable supply chain for gram-to-kilogram campaigns in medicinal chemistry and process development.

Application
Selection Property
Validation Focus
PROTAC linker conjugation
Dual-electrophile sequential displacement capacity
Step-count reduction and asymmetrical derivatization efficiency
α-Methylene-β-lactam library synthesis
Dibromide motif phase-transfer cyclisation competence
Cyclisation yield and N-substituent scope under metal-free conditions
Heterobifunctional crosslinker design
Orthogonal bromide reactivity with acid-labile ester protection
Three-point sequential derivatization sequence integrity
Scalable precursor supply for process chemistry
Documented precursor purity and synthetic route availability
Batch-to-batch consistency and gram-to-kilogram scalability
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